α-Apo-oxytetracycline α-Apo-oxytetracycline α-apo-oxytetracycline (oxytetracycline related compound D) is an oxytetracycline metabolite which forms most readily in acidic and basic media rather than relatively neutral environments.
Brand Name: Vulcanchem
CAS No.: 18695-01-7
VCID: VC0030337
InChI: InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)
SMILES: CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O
Molecular Formula: C22H22N2O8
Molecular Weight: 442.424

α-Apo-oxytetracycline

CAS No.: 18695-01-7

Reference Standards

VCID: VC0030337

Molecular Formula: C22H22N2O8

Molecular Weight: 442.424

α-Apo-oxytetracycline - 18695-01-7

CAS No. 18695-01-7
Product Name α-Apo-oxytetracycline
Molecular Formula C22H22N2O8
Molecular Weight 442.424
IUPAC Name 4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide
Standard InChI InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)
Standard InChIKey DRKMHDAKULCOKQ-UHFFFAOYSA-N
SMILES CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O
Description α-apo-oxytetracycline (oxytetracycline related compound D) is an oxytetracycline metabolite which forms most readily in acidic and basic media rather than relatively neutral environments.
Synonyms 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide; α-Apoterramycin;
Reference Richeng, Xuan, et. al.. /Hydrolysis and Photolysis of Oxytetracycline in Aqueous Solution./ Journal of Environmental Science and Health 45 (2010): 73-81. Usda.gov. Web. 10 Apr. 2013.
PubChem Compound 54710410
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator